2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride

CAS No.: 1160264-88-9

Cat. No.: VC2813377

Molecular Formula: C15H10ClNOS

Molecular Weight: 287.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160264-88-9 |

|---|---|

| Molecular Formula | C15H10ClNOS |

| Molecular Weight | 287.8 g/mol |

| IUPAC Name | 2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C15H10ClNOS/c1-9-6-7-14(19-9)13-8-11(15(16)18)10-4-2-3-5-12(10)17-13/h2-8H,1H3 |

| Standard InChI Key | KYQCZMFNTYBWOP-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |

| Canonical SMILES | CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |

Introduction

Chemical Identity and Properties

Molecular Structure and Identification

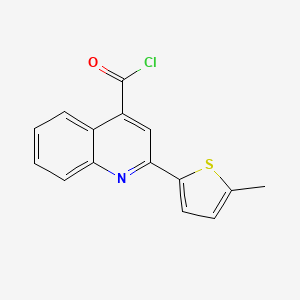

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride, also known by its IUPAC name 2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride, is a heterocyclic compound with a molecular formula of C15H10ClNOS and a molecular weight of 287.77 g/mol . The compound features a quinoline core with a carbonyl chloride group at the 4-position and a 5-methylthiophene substituent at the 2-position, creating a complex molecular architecture with multiple functional sites.

The compound is identified in chemical databases with CAS number 1160264-88-9 and MFCD number MFCD03421083 . Its chemical structure can be represented by the InChI code 1S/C15H10ClNOS/c1-9-6-7-14(19-9)13-8-11(15(16)18)10-4-2-3-5-12(10)17-13/h2-8H,1H3, with an InChI key of KYQCZMFNTYBWOP-UHFFFAOYSA-N . These identifiers provide unambiguous recognition of the compound in scientific literature and chemical databases.

Physical and Chemical Characteristics

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride typically appears as a crystalline solid with specific physical properties that impact its handling and application in laboratory settings. The compound requires storage at temperatures between 2-8°C to maintain stability and prevent degradation . Commercial preparations of this compound are typically available with a purity of approximately 95% , which is suitable for most research applications.

The molecule's structural features contribute to its chemical behavior. The carbonyl chloride group (-COCl) represents a highly reactive site that readily undergoes nucleophilic substitution reactions, making this compound valuable as an intermediate in organic synthesis. Meanwhile, the thiophene ring, with its methyl substituent, contributes to the compound's electronic properties and potential for further functionalization.

Synthesis and Preparation

Synthetic Pathways

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

The carbonyl chloride functionality in 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride exhibits high reactivity toward nucleophiles, making it valuable for the synthesis of various derivatives. This reactivity can be exploited to prepare amides, esters, and other carbonyl compounds through reactions with appropriate nucleophiles.

The mechanism of these substitution reactions typically involves nucleophilic attack at the carbonyl carbon, followed by elimination of the chloride leaving group. The rate and selectivity of these reactions can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts or bases to neutralize the hydrogen chloride generated during the reaction.

Applications in Research and Development

Synthetic Applications

In organic synthesis, 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride serves as a versatile intermediate for the preparation of complex molecular structures. Its reactive acid chloride group facilitates the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.

The compound can participate in various synthetic transformations, including:

-

Amidation reactions to form quinoline-based amides

-

Esterification to produce corresponding esters

-

Friedel-Crafts acylation for the introduction of the quinoline moiety into other aromatic systems

-

Reduction to aldehydes or alcohols, providing access to other functional derivatives

These transformations expand the utility of 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride as a building block in the synthesis of complex organic molecules with potential applications in various research fields.

Structural Analogs and Comparative Analysis

Related Quinoline Derivatives

Several structural analogs of 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride have been described in the chemical literature, with variations in substituents on both the quinoline and thiophene rings. These analogs include:

-

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride: Features an additional bromine atom at the 6-position of the quinoline ring

-

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride: Contains chlorine substituents on both the quinoline and thiophene rings

The comparative analysis of these analogs provides insights into the structure-property relationships of this class of compounds. Substitution patterns can significantly influence properties such as reactivity, stability, and potential biological activity.

Structure-Property Relationships

The presence of electron-withdrawing or electron-donating substituents on the quinoline or thiophene rings can modulate the electronic properties of the molecule, affecting its reactivity and chemical behavior. For instance, halogen substituents on the quinoline ring may influence the reactivity of the carbonyl chloride group through electronic effects.

Future Research Directions

Material Science Applications

Beyond medicinal chemistry, quinoline derivatives have shown promise in materials science applications, including as components of organic electronics, photovoltaic devices, and sensors. The unique electronic properties imparted by the combination of quinoline and thiophene moieties in 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride could be explored for such applications.

Future research might investigate the incorporation of this compound or its derivatives into polymeric materials, coordination complexes, or supramolecular assemblies with novel optical, electronic, or catalytic properties. Such studies would expand the utility of 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride beyond its current applications in synthetic organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume